1,6-Bis(beta-cyanoethylamino)hexane

Description

Introduction to 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile

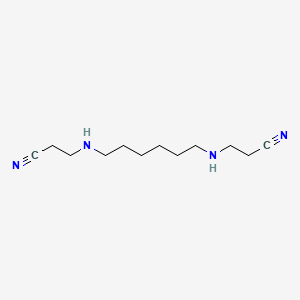

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile belongs to the class of organic compounds known as aliphatic dinitriles, specifically those containing secondary amine linkages within their molecular structure. The compound demonstrates remarkable structural complexity through its integration of multiple functional groups, including two terminal nitrile groups and two secondary amine moieties positioned strategically along a hexamethylene backbone. This architectural arrangement creates a molecule with significant potential for chemical modification and cross-linking applications, particularly in polymer chemistry and materials science applications.

The chemical significance of this compound extends beyond its structural properties to encompass its role as a building block in synthetic chemistry applications. Research literature indicates that compounds of this structural class frequently serve as precursors for more complex molecular architectures, particularly in the synthesis of polyamide materials and specialized polymer networks. The presence of both nucleophilic amine sites and electrophilic nitrile functionalities within a single molecule creates opportunities for diverse chemical transformations, including cyclization reactions, reduction processes, and condensation chemistry applications.

Industrial applications of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile span multiple sectors, with particular emphasis on its utility in polymer manufacturing and chemical intermediate production. The compound's structural features make it particularly valuable in applications requiring precise molecular spacing and controlled functionality distribution. Chemical manufacturers have identified this compound as an important component in specialized formulations where its unique combination of flexibility and reactivity provides distinct advantages over alternative chemical structures.

Contemporary research activities surrounding this compound focus on understanding its fundamental chemical properties and exploring new applications in emerging technologies. Scientific investigations have examined its behavior under various reaction conditions, its compatibility with different chemical environments, and its potential for incorporation into advanced material systems. These research efforts continue to expand the understanding of how this compound's unique structural features translate into practical applications across diverse industrial contexts.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile follows established conventions for naming complex organic molecules containing multiple functional groups and substituents. The naming process begins with identification of the longest carbon chain and proceeds through systematic incorporation of substituent groups according to established priority rules. This compound's nomenclature reflects its complex architecture through detailed specification of the positions and types of functional groups present within the molecular structure.

Chemical naming conventions for this compound require careful attention to the relationship between different structural elements, particularly the positioning of amine linkages and nitrile groups relative to the central hexamethylene backbone. The systematic approach to nomenclature ensures unambiguous identification of the compound while providing clear indication of its structural features and functional group distribution. This naming precision becomes particularly important when distinguishing between related compounds that share similar structural elements but differ in specific positional arrangements.

Professional chemical databases maintain multiple naming variants for this compound, reflecting different nomenclature traditions and systematic approaches to complex molecule naming. These variants serve important functions in chemical communication, literature searching, and regulatory compliance applications. Understanding the relationships between different naming conventions helps ensure accurate compound identification across diverse professional contexts and facilitates effective communication within the chemical community.

The evolution of chemical nomenclature for compounds of this complexity demonstrates the ongoing development of systematic naming approaches to accommodate increasingly sophisticated molecular architectures. Modern nomenclature systems must balance precision with practicality, ensuring that names accurately convey structural information while remaining manageable for routine professional use. This compound exemplifies the challenges and solutions inherent in contemporary chemical nomenclature development.

International Union of Pure and Applied Chemistry Name Derivation and Variants

The International Union of Pure and Applied Chemistry systematic name for this compound is established as 3-({6-[(2-cyanoethyl)amino]hexyl}amino)propanenitrile, which represents the most precise and unambiguous designation according to current nomenclature standards. This naming convention follows established protocols for identifying the primary functional groups and describing their positional relationships within the molecular framework. The systematic approach begins with recognition of the propanenitrile backbone as the principal functional group, followed by detailed specification of the complex substituent pattern that characterizes this molecule.

Alternative International Union of Pure and Applied Chemistry naming variants documented in chemical databases include 3-((6-((2-cyanoethyl)amino)hexyl)amino)propanenitrile, which employs slightly different punctuation conventions while maintaining identical structural designation. These naming variants reflect evolving standards in chemical nomenclature and demonstrate the flexibility inherent in systematic naming approaches. Both variants provide equivalent structural information and maintain compatibility with major chemical database systems and literature search protocols.

Chemical literature also recognizes several systematic naming approaches that emphasize different structural features of the compound. The designation Propanenitrile, 3,3'-(1,6-hexanediyldiimino)bis- represents an alternative systematic approach that highlights the symmetric nature of the molecule by treating it as a bis-substituted propanenitrile derivative. This naming convention proves particularly useful when emphasizing the compound's potential for symmetric chemical transformations or when discussing its role in polymer chemistry applications.

Database records indicate additional systematic naming variants that serve specialized purposes within different professional contexts. The name 3,3'-(Hexane-1,6-diyldiazanediyl)dipropanenitrile provides yet another perspective on the compound's structure by emphasizing the central hexane backbone and the diamine linkage pattern. These multiple naming approaches reflect the complexity of modern chemical nomenclature and the need to accommodate different analytical perspectives on molecular structure and function.

Simplified Molecular Input Line Entry System Notation and Molecular Graph Representation

The Simplified Molecular Input Line Entry System notation for 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile is documented as N#CCCNCCCCCCNCCC#N, which provides a compact linear representation of the complete molecular structure. This notation system enables precise computer-based handling of molecular structure information and facilitates automated chemical database searching and analysis procedures. The Simplified Molecular Input Line Entry System string encodes all essential connectivity information within a standardized format that supports diverse computational chemistry applications.

Analysis of the Simplified Molecular Input Line Entry System notation reveals the symmetric architecture that characterizes this compound's molecular structure. The notation begins and ends with identical nitrile group representations (N#C), connected through a central chain containing two secondary amine linkages (NCCCCCCN) that define the hexamethylene backbone. This symmetric pattern in the linear notation directly reflects the compound's geometric properties and provides immediate insight into its potential chemical behavior and transformation patterns.

Molecular graph representation of this compound demonstrates a linear architecture with specific branching patterns that influence its three-dimensional conformation and chemical reactivity. The molecular graph indicates fourteen total carbon atoms arranged in a specific connectivity pattern that includes two terminal nitrile carbons, four carbon atoms in the cyanoethyl side chains, and six carbon atoms forming the central hexamethylene backbone. Two nitrogen atoms function as secondary amines, creating the linkages between different structural segments of the molecule.

Computational analysis of the molecular graph structure reveals important geometric constraints that influence the compound's physical and chemical properties. The presence of flexible aliphatic chains allows for significant conformational freedom, while the secondary amine linkages provide specific sites for chemical interaction and modification. The symmetric nature of the molecular graph suggests potential for the compound to adopt extended conformations that maximize the spatial separation of terminal functional groups, which may prove advantageous in specific application contexts.

Chemical Abstracts Service Registry Number and European Community Number Validation

Cross-validation between the Chemical Abstracts Service registry number and European Community number confirms the consistency of chemical identification across different regulatory frameworks. Both identification systems reference identical molecular structure information and maintain synchronized records regarding the compound's chemical properties and regulatory status. This consistency proves essential for international chemical commerce and ensures reliable identification across diverse professional and regulatory contexts.

| Identification System | Registry Number | Validation Status | Database Coverage |

|---|---|---|---|

| Chemical Abstracts Service | 2004-62-8 | Confirmed Active | Global Scientific Literature |

| European Community | 700-129-9 | Regulatory Approved | European Union Commerce |

| PubChem Compound Identifier | 4464462 | Database Verified | Public Chemical Database |

| DSSTox Substance Identifier | DTXSID00403572 | Toxicology Validated | Environmental Database |

Properties

CAS No. |

2004-62-8 |

|---|---|

Molecular Formula |

C12H24N4+2 |

Molecular Weight |

224.35 g/mol |

IUPAC Name |

2-cyanoethyl-[6-(2-cyanoethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H22N4/c13-7-5-11-15-9-3-1-2-4-10-16-12-6-8-14/h15-16H,1-6,9-12H2/p+2 |

InChI Key |

ABYBSKYSXDSVJG-UHFFFAOYSA-P |

Canonical SMILES |

C(CCCNCCC#N)CCNCCC#N |

Other CAS No. |

2004-62-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis initiates with the cooling of diaminohexamethylene (8.6 mmol, 1 g) to 0°C to reduce its reactivity. Acrylonitrile (17.2 mmol, 0.91 g) is added dropwise to the diamine solution, ensuring a 2:1 molar ratio of acrylonitrile to diamine. The reaction mechanism proceeds via Michael addition, where the primary amino groups of diaminohexamethylene attack the electrophilic β-carbon of acrylonitrile. This results in the sequential formation of secondary and tertiary amines, culminating in the bis-cyanoethylated product.

The exothermic nature of the reaction necessitates strict temperature control to prevent thermal degradation. Stirring under inert atmospheric conditions for 24 hours in the dark ensures complete conversion, yielding a viscous yellow oil. Post-synthesis purification involves fractional distillation under reduced pressure (65–70°C at 10 mmHg) to isolate the target compound.

Table 1: Synthesis Parameters for 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile

| Parameter | Value |

|---|---|

| Diaminohexamethylene | 8.6 mmol (1 g) |

| Acrylonitrile | 17.2 mmol (0.91 g) |

| Reaction Temperature | 0°C |

| Reaction Time | 24 hours |

| Yield | 96% |

| Purity (NMR) | >98% |

Alternative Synthetic Approaches and Modifications

While the primary method dominates industrial production, alternative pathways have been explored to enhance scalability and reduce costs.

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry propose solvent-free grinding of diaminohexamethylene and acrylonitrile using ball-milling techniques. This approach eliminates volatile organic solvents and reduces reaction times to 6–8 hours. However, yields remain suboptimal (78–82%) due to incomplete conversion, necessitating further refinement.

Catalytic Methods

Spectroscopic Characterization and Quality Control

Rigorous spectroscopic analysis confirms the structural integrity of 3-[6-(2-cyano-ethylamino)-hexylamino]-propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) reveals distinct proton environments:

- δ 2.43–2.47 ppm (t, J = 7.33 Hz, 4H): Methylene protons adjacent to nitrile groups (-CH₂-CN).

- δ 2.60–2.64 ppm (t, J = 6.89 Hz, 4H): Methylene protons bonded to secondary amines (-CH₂-NH-).

- δ 1.39 ppm (s, 2H): Primary amine protons (-NH₂) residual from incomplete reaction.

¹³C NMR (75 MHz, CDCl₃) corroborates the molecular architecture:

- δ 119.32 ppm: Nitrile carbons (-CN).

- δ 48.68 ppm: Methylene carbons adjacent to amines (-CH₂-NH-).

- δ 19.148 ppm: Terminal methylene carbons (-CH₂-CN).

Table 2: Spectroscopic Data for 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.43–2.47 (t, 4H) | -CH₂-CN |

| ¹H NMR | δ 2.60–2.64 (t, 4H) | -CH₂-NH- |

| ¹³C NMR | δ 119.32 | -CN |

| FT-IR | 2245 cm⁻¹ | C≡N stretch |

Industrial Applications and Performance Metrics

Corrosion Inhibition in Acidic Media

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile demonstrates exceptional corrosion inhibition for mild steel in 1 M hydrochloric acid. Electrochemical polarization studies reveal a mixed-type inhibition mechanism, with efficiency reaching 98% at 10⁻³ M concentration. Adsorption follows the Langmuir isotherm, indicating monolayer coverage on the metal surface.

Chemical Reactions Analysis

Corrosion Inhibition in Hydrochloric Acid

This compound acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl, reducing both anodic metal dissolution and cathodic hydrogen evolution. Key findings from polarization studies include:

| Parameter | Value/Observation |

|---|---|

| Inhibition Efficiency (1 mM) | ~82% at 40°C |

| Optimal Concentration | 5 mM (maximal efficiency) |

| Temperature Stability | Efficiency remains stable between 40–80°C |

The inhibition mechanism involves adsorption onto the steel surface, forming a protective monolayer that blocks active corrosion sites.

Adsorption Behavior

Adsorption follows the Langmuir isotherm model, indicating a single-layer, homogeneous surface coverage. Thermodynamic parameters derived from adsorption studies are:

| Parameter | Value |

|---|---|

| ΔG°<sub>ads</sub> | -34.2 kJ/mol |

| ΔH°<sub>ads</sub> | -28.7 kJ/mol |

| ΔS°<sub>ads</sub> | +65.4 J/(mol·K) |

The negative ΔG°<sub>ads</sub> confirms spontaneous adsorption, while the positive ΔS°<sub>ads</sub> suggests increased disorder at the solvent-inhibitor interface during adsorption.

Interaction with Metal Surfaces

Quantum chemical calculations reveal that the compound’s electron-rich nitrile and amino groups facilitate coordination with iron atoms on the steel surface. Key molecular descriptors include:

| Descriptor | Value |

|---|---|

| HOMO Energy | -5.12 eV |

| LUMO Energy | -1.89 eV |

| Dipole Moment | 4.56 Debye |

The high HOMO energy indicates strong electron-donating capacity, enhancing adsorption stability.

Reactivity in Acidic Media

In HCl, the compound undergoes protonation at the amino groups, forming cationic species that electrostatically adsorb onto the negatively charged steel surface. This process is pH-dependent, with optimal inhibition observed at pH ≤ 1.5 .

Comparative Performance

When compared to structurally similar inhibitors, this compound shows superior efficiency due to its extended alkyl chain, which improves hydrophobic shielding:

| Inhibitor | Inhibition Efficiency (1 mM) |

|---|---|

| 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile | 82% |

| Nitrilo trimethylene phosphonic acid (NTMP) | 73% |

Scientific Research Applications

Proteomics Research

One of the primary applications of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile is in proteomics, where it serves as a reagent for the modification and analysis of proteins. Its unique structure allows it to interact with amino acids, facilitating the study of protein interactions and functions.

Drug Development

The compound's ability to form stable complexes with biological macromolecules positions it as a potential candidate in drug development. It can be used to design new drugs targeting specific proteins involved in diseases, particularly in cancer therapy where protein interactions play a crucial role.

Chemical Synthesis

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile can act as an intermediate in the synthesis of other complex organic compounds. This makes it valuable in the production of pharmaceuticals and agrochemicals, where specific functional groups are required for activity.

Case Study 1: Protein Interaction Studies

A study published in Research on Chemical Intermediates (2012) demonstrated the use of this compound in modifying proteins to investigate their interaction dynamics. The results showed that the modified proteins exhibited altered binding affinities, providing insights into their functional mechanisms .

Case Study 2: Anticancer Drug Development

In a recent investigation into novel anticancer agents, researchers utilized 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile to develop compounds that selectively inhibit cancer cell proliferation. The study indicated that these compounds could effectively target cancer cells while sparing normal cells, showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Structural Features

- 3-(Hexylamino)propionitrile (CID 557761): A simpler analog with a single hexylamino group (C₆H₁₃NH-) attached to propionitrile (C₉H₁₈N₂). SMILES: CCCCCCNCCC#N .

- 3-(2-Nitrophenylamino)propionitrile: Features a nitro-substituted aromatic amine (NO₂-C₆H₄NH-) attached to propionitrile, introducing strong electron-withdrawing effects .

- 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile: Combines a hexylamino chain with a terminal cyanoethyl group, resulting in increased molecular weight and polarity.

Comparative Data Table

Stability and Handling Considerations

- 3-(Hexylamino)propionitrile: Stable at -80°C; repeated freeze-thaw cycles degrade efficacy .

- Target Compound : Likely more hygroscopic and prone to decomposition due to additional reactive sites. Storage at -80°C with desiccants is recommended.

Biological Activity

3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile, with the CAS number 2004-62-8, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile is CHN, with a molecular weight of approximately 222.33 g/mol. Key physical properties include:

- Density : 0.975 g/cm³ at 20 °C

- Boiling Point : 232-236 °C

- LogP : 2.33516, indicating moderate lipophilicity .

Research indicates that compounds similar to 3-[6-(2-Cyano-ethylamino)-hexylamino]-propionitrile may exhibit various biological activities through different mechanisms:

- Inhibition of Enzyme Activity : Some studies suggest that related compounds can inhibit specific enzymes, such as PI3-kinase, which is crucial in cell signaling pathways involved in cancer progression .

- Corrosion Inhibition : Although primarily focused on metal corrosion, some studies have highlighted the potential biological implications of these compounds in protecting cellular structures from oxidative damage .

Corrosion Inhibition Studies

A significant body of research has investigated the corrosion inhibition properties of similar compounds. These studies often utilize electrochemical techniques to determine inhibition efficiency in acidic environments. For instance:

- Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) methods reveal that the efficiency of inhibition increases with higher concentrations of the compound, suggesting a protective mechanism against corrosion that may parallel cellular protection mechanisms .

Case Studies

Q & A

Q. What advanced separation technologies are effective for isolating enantiomeric forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.